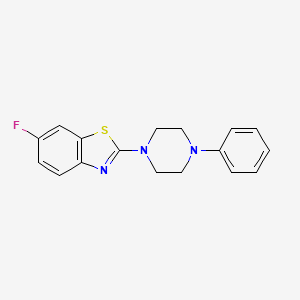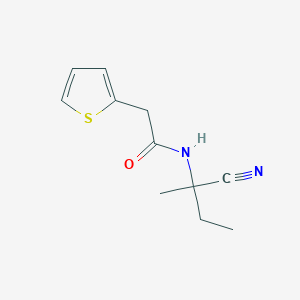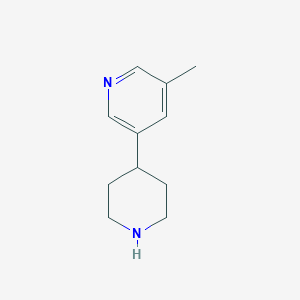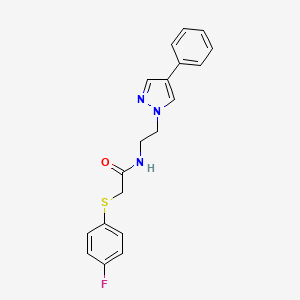
6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole” is a chemical compound with the molecular formula C20H19FN2O1. It’s part of the class of compounds known as indole derivatives, which are aromatic compounds containing the indole nucleus2.
Synthesis Analysis
While specific synthesis methods for this compound are not readily available, indole derivatives are generally synthesized using a variety of methods. For instance, one approach involves the catalytic protodeboronation of pinacol boronic esters3.Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a phenylpiperazine group, and a fluorine atom4. The exact structure can be found in chemical databases using its CAS number: 65201-46-94.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available. However, indole derivatives, in general, are known to undergo a variety of chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization2.Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.37611. Other physical and chemical properties such as melting point, boiling point, and density are not readily available4.Scientific Research Applications
Antitumor Properties
Research has shown that fluorinated benzothiazoles, including derivatives of 6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, possess potent and selective antitumor properties. These compounds exhibit cytotoxicity in various cancer cell lines, including breast, ovarian, and renal cancer cells, by inducing cell cycle arrest and DNA damage. The effectiveness of these compounds appears to be influenced by the induction of cytochrome P450 enzymes, which play a crucial role in their antitumor mechanism. Notably, the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles have been explored, highlighting their potential as broad-spectrum antitumor agents (Hutchinson et al., 2001; Bradshaw et al., 2002).
Synthesis and Characterization
Efficient synthesis methods for benzothiazole derivatives have been developed, including the use of microwave heating for rapid and efficient synthesis. These methods enable the creation of a variety of benzothiazole compounds, which can be further explored for their biological and pharmacological activities (Menteşe et al., 2015).
Antimicrobial and Antifungal Activities
Several studies have synthesized novel benzothiazole amides and evaluated their antimicrobial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential as new antimicrobial agents (Pejchal et al., 2015; Sathe et al., 2011).
Development of Pharmaceutical Prodrugs
The development of amino acid prodrugs of antitumor benzothiazoles addresses formulation and bioavailability issues related to their clinical application. These prodrugs exhibit improved water solubility and stability, making them suitable candidates for parenteral administration and clinical evaluation (Hutchinson et al., 2002).
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities2. Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and databases.
properties
IUPAC Name |
6-fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3S/c18-13-6-7-15-16(12-13)22-17(19-15)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGKVXCRGQSKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (1-{[(2,4-dichlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2728961.png)
![tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate](/img/structure/B2728962.png)
![N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2728963.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2728965.png)
![7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2728966.png)
![2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2728968.png)
![1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2728970.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2728972.png)



![5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B2728980.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2728981.png)
